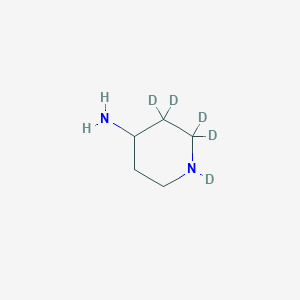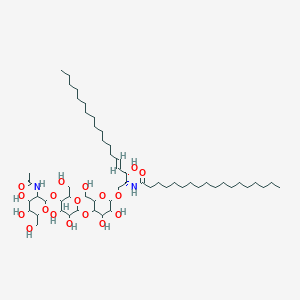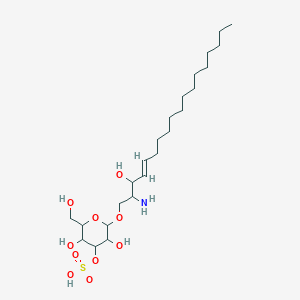
1,2,2,3,3-五氘哌啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminopiperidine-3,3,4,5,5-d5 is a deuterated derivative of 4-aminopiperidine. It is a compound where five hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
科学研究应用
4-Aminopiperidine-3,3,4,5,5-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the role of specific enzymes and pathways.
Medicine: Utilized in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
1,2,2,3,3-Pentadeuteriopiperidin-4-amine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
Piperidine derivatives have been found to inhibit protein kinase b (pkb), a key component of intracellular signaling pathways regulating growth and survival .
Pharmacokinetics
It’s known that the optimization of lipophilic substitution within a series of piperidine derivatives provided atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb .
Result of Action
It’s known that drugs generally produce a biological effect by interacting with their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopiperidine-3,3,4,5,5-d5 typically involves the deuteration of 4-aminopiperidine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a catalyst. The reaction conditions often involve high temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of 4-Aminopiperidine-3,3,4,5,5-d5 follows similar principles but on a larger scale. The process involves the use of deuterium gas and a suitable catalyst to achieve the desired level of deuteration. The reaction is carefully controlled to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
4-Aminopiperidine-3,3,4,5,5-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives, while reduction may produce various deuterated amines.
相似化合物的比较
4-Aminopiperidine-3,3,4,5,5-d5 can be compared with other deuterated compounds, such as:
4-Aminopiperidine: The non-deuterated form, which lacks the unique properties conferred by deuterium.
4-Aminopiperidine-2,2,6,6-d4: Another deuterated derivative with deuterium atoms at different positions.
Deuterated benzene: A commonly used deuterated solvent in NMR spectroscopy.
The uniqueness of 4-Aminopiperidine-3,3,4,5,5-d5 lies in its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of molecular interactions and transformations.
属性
CAS 编号 |
1219803-60-7 |
|---|---|
分子式 |
C5H12N2 |
分子量 |
105.19 g/mol |
IUPAC 名称 |
3,3,4,5,5-pentadeuteriopiperidin-4-amine |
InChI |
InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2/i1D2,2D2,5D |
InChI 键 |
BCIIMDOZSUCSEN-QJWYSIDNSA-N |
手性 SMILES |
[2H]C1(CNCC(C1([2H])N)([2H])[2H])[2H] |
SMILES |
C1CNCCC1N |
规范 SMILES |
C1CNCCC1N |
同义词 |
4-AMinopiperidine--d5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)





![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)
